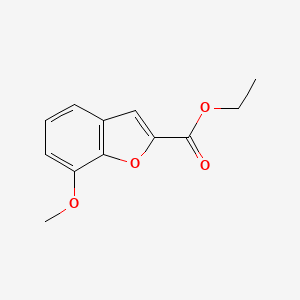

ethyl 7-methoxybenzofuran-2-carboxylate

Description

The exact mass of the compound Ethyl 7-methoxy-1-benzofuran-2-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 7-methoxy-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-3-15-12(13)10-7-8-5-4-6-9(14-2)11(8)16-10/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXCMZYVXJUJIDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(O1)C(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40334598 | |

| Record name | Ethyl 7-methoxy-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50551-58-1 | |

| Record name | Ethyl 7-methoxy-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 50551-58-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 7-Methoxybenzofuran-2-carboxylate

This technical guide provides a comprehensive overview of the primary synthesis pathways for ethyl 7-methoxybenzofuran-2-carboxylate, a key intermediate in the development of pharmaceuticals and other bioactive molecules.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a heterocyclic compound featuring a benzofuran core substituted with a methoxy group and an ethyl ester. This structure serves as a versatile scaffold in the synthesis of more complex molecules with potential applications in treating neurological and cardiovascular diseases, as well as in the development of agrochemicals.[1] A common and direct route to this compound involves the reaction of a substituted salicylaldehyde with a haloacetate derivative.

Primary Synthesis Pathway: Cyclization of 2-Hydroxy-3-methoxybenzaldehyde

The most frequently cited synthesis of this compound proceeds via the reaction of 2-hydroxy-3-methoxybenzaldehyde (also known as o-vanillin) with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate, in the presence of a base.[2] This reaction is a variation of the well-established methods for benzofuran synthesis starting from salicylaldehydes.[3]

The overall reaction is depicted in the following workflow:

Caption: General workflow for the synthesis of this compound.

Experimental Protocol

A general procedure for the synthesis of benzofuran-2-carboxylic acid ethyl esters involves the following steps[4]:

-

A mixture of the appropriately substituted salicylaldehyde (in this case, 2-hydroxy-3-methoxybenzaldehyde), an ethyl haloacetate (e.g., ethyl bromoacetate), and a base such as anhydrous potassium carbonate is prepared in a suitable solvent like dry dimethylformamide (DMF).

-

The reaction mixture is heated with stirring for a specified period.

-

Upon completion of the reaction, the mixture is cooled and worked up, typically by pouring it into water and extracting the product with an organic solvent.

-

The organic layer is then washed, dried, and concentrated under reduced pressure to yield the crude product.

-

Purification is generally achieved by recrystallization or column chromatography.

Quantitative Data

The following table summarizes key quantitative data for the synthesis of this compound and its physical properties.

| Parameter | Value | Reference |

| Starting Materials | ||

| 2-Hydroxy-3-methoxybenzaldehyde | - | [2] |

| Ethyl Bromoacetate | - | [2] |

| Product Properties | ||

| Molecular Formula | C12H12O4 | [2][5] |

| Molecular Weight | 220.22 g/mol | [2][5] |

| Melting Point | 85-90 °C | [2] |

| Boiling Point | 316.2 °C at 760 mmHg | [2] |

| Appearance | Yellow Crystals | [2] |

Alternative Synthetic Approaches

While the direct cyclization of 2-hydroxy-3-methoxybenzaldehyde is a common method, other strategies for constructing the benzofuran ring system can be adapted for the synthesis of this compound. These include the Perkin rearrangement and palladium-catalyzed cyclizations.

Perkin Rearrangement

The Perkin rearrangement offers a pathway to benzofuran-2-carboxylic acids from 3-halocoumarins.[6][7] This method involves a base-catalyzed ring contraction of a coumarin derivative.[6][7] While not a direct synthesis of the ethyl ester, the resulting carboxylic acid can be subsequently esterified.

The general mechanism for the Perkin rearrangement is illustrated below:

Caption: The Perkin rearrangement pathway for benzofuran-2-carboxylic acid synthesis.

This reaction can be expedited using microwave assistance, significantly reducing reaction times from hours to minutes while maintaining high yields.[6]

Conclusion

The synthesis of this compound is most commonly and efficiently achieved through the base-mediated cyclization of 2-hydroxy-3-methoxybenzaldehyde with an ethyl haloacetate. This method is straightforward and provides good yields of the target compound. Alternative methods, such as the Perkin rearrangement followed by esterification, offer additional synthetic routes. The choice of pathway may depend on the availability of starting materials and the desired scale of the reaction. The information provided in this guide offers a solid foundation for researchers and professionals working on the synthesis of this and related benzofuran derivatives.

References

- 1. This compound [myskinrecipes.com]

- 2. Cas 50551-58-1,this compound | lookchem [lookchem.com]

- 3. A convenient synthesis of 2-substituted benzofurans from salicylaldehydes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. scribd.com [scribd.com]

- 5. 7-Methoxybenzofuran-2-carboxylic acid, ethyl ester [webbook.nist.gov]

- 6. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Properties, Structure, and Synthesis of Ethyl 7-methoxybenzofuran-2-carboxylate (CAS 50551-58-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 7-methoxybenzofuran-2-carboxylate (CAS 50551-58-1), a key intermediate in the synthesis of various biologically active compounds. This document details its chemical and physical properties, molecular structure, and a likely synthetic route with a proposed experimental protocol. Furthermore, it explores the significant role of the benzofuran scaffold, and by extension this compound, in the development of therapeutic agents, particularly for neurodegenerative diseases such as Alzheimer's. While direct biological activity data for this specific ester is limited, its utility as a precursor for potent cholinesterase inhibitors and amyloid-beta aggregation modulators is highlighted.

Chemical Structure and Properties

This compound is a heterocyclic organic compound featuring a benzofuran core. The structure consists of a benzene ring fused to a furan ring, with a methoxy group at position 7 and an ethyl carboxylate group at position 2.

Molecular Structure:

Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 50551-58-1 | [1][2] |

| Molecular Formula | C₁₂H₁₂O₄ | [1][2] |

| Molecular Weight | 220.22 g/mol | [1][2] |

| Appearance | Yellow crystals or white to cream to pale yellow powder | [1] |

| Melting Point | 85-90 °C | [1] |

| Boiling Point | 316.2 °C at 760 mmHg | [1] |

| Density | 1.192 g/cm³ | [1] |

| Flash Point | 145 °C | [1] |

| Refractive Index | 1.557 | [1] |

| Solubility | No data available | [1] |

Synthesis and Experimental Protocols

This compound is commonly synthesized via the reaction of a substituted salicylaldehyde with an α-halo ester, followed by cyclization. A likely synthetic route involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with ethyl bromoacetate in the presence of a base.

Proposed Synthetic Pathway

Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on general procedures for the synthesis of similar benzofuran-2-carboxylates.

Materials:

-

2-Hydroxy-3-methoxybenzaldehyde

-

Ethyl bromoacetate

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Ethanol

-

Deionized water

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

To a solution of 2-hydroxy-3-methoxybenzaldehyde (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl bromoacetate (1.2 eq) dropwise to the reaction mixture.

-

Reflux the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in ethyl acetate and wash with deionized water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from ethanol to afford this compound as a solid.

Analytical Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance)

-

Aromatic Protons: Signals corresponding to the three protons on the benzene ring are expected in the aromatic region (δ 7.0-8.0 ppm).

-

Furan Proton: A singlet for the proton at the 3-position of the furan ring is anticipated.

-

Ethyl Group: A quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons of the ethyl ester group will be present.

-

Methoxy Group: A singlet for the three protons of the methoxy group is expected.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

The spectrum will show distinct signals for each of the 12 carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, the furan carbons, the methoxy carbon, and the ethyl group carbons.

Mass Spectrometry (MS)

-

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 220, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅) and the carbonyl group (-CO). The NIST WebBook provides a mass spectrum for this compound.[3]

Biological Significance and Applications in Drug Development

This compound serves as a crucial building block in the synthesis of more complex molecules with significant biological activities. The benzofuran scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs.

Role in Alzheimer's Disease Research

A primary application of this compound is as an intermediate in the development of potential treatments for Alzheimer's disease.[4] Benzofuran derivatives have been extensively investigated for their ability to target key pathological pathways in Alzheimer's disease.

Key Therapeutic Targets:

-

Cholinesterase Inhibition: Many synthetic derivatives of benzofurans are potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[5] By inhibiting these enzymes, the levels of the neurotransmitter acetylcholine in the brain are increased, which can lead to improvements in cognitive function.

-

Amyloid-Beta (Aβ) Aggregation Modulation: The benzofuran core has been identified as a pharmacophore that can interfere with the aggregation of amyloid-beta peptides into neurotoxic plaques, a hallmark of Alzheimer's disease.

The diagram below illustrates the general workflow for utilizing this compound in the synthesis of potential anti-Alzheimer's agents.

Drug development workflow using the target compound.

Safety and Handling

Based on available safety data sheets, this compound is not classified as a hazardous substance. However, as with all laboratory chemicals, appropriate safety precautions should be taken.

-

Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly closed container in a dry and cool place.

Conclusion

This compound is a valuable and versatile synthetic intermediate. Its benzofuran core provides a privileged scaffold for the development of novel therapeutic agents, particularly in the field of neurodegenerative diseases. While direct biological data on this specific compound is scarce, its role as a precursor to potent cholinesterase inhibitors and amyloid-beta aggregation modulators underscores its importance in drug discovery and development. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to explore its full therapeutic potential.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound suppliers & manufacturers in China [m.chemicalbook.com]

- 3. 7-Methoxybenzofuran-2-carboxylic acid, ethyl ester [webbook.nist.gov]

- 4. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Promise of Ethyl 7-Methoxybenzofuran-2-carboxylate: A Technical Guide to its Biological Activities

For Immediate Release

A Deep Dive into the Therapeutic Potential of a Versatile Benzofuran Scaffold for Researchers, Scientists, and Drug Development Professionals

This technical guide explores the significant and diverse biological activities associated with the ethyl 7-methoxybenzofuran-2-carboxylate core structure. While this specific molecule primarily serves as a crucial intermediate in the synthesis of more complex pharmaceutical agents, the broader family of benzofuran-2-carboxylate derivatives has demonstrated a remarkable range of pharmacological effects. This document provides a comprehensive overview of these activities, including quantitative data from studies on closely related analogues, detailed experimental protocols for key biological assays, and visualizations of the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Core Biological Activities of the Benzofuran-2-Carboxylate Scaffold

The benzofuran moiety is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to interact with a wide range of biological targets. Derivatives of this compound have been reported to exhibit a variety of biological effects, including:

-

Anticancer Activity: Numerous studies have highlighted the potent cytotoxic effects of benzofuran-2-carboxylate derivatives against various cancer cell lines. These compounds have been shown to induce apoptosis and inhibit cell proliferation, making them promising candidates for the development of new oncologic therapies.

-

Anti-inflammatory Effects: The anti-inflammatory properties of this class of compounds are significant. Mechanistic studies have revealed that their action is often mediated through the modulation of key inflammatory signaling pathways, such as the NF-κB and MAPK pathways.

-

Antimicrobial and Antifungal Properties: Derivatives of the benzofuran-2-carboxylate core have demonstrated notable activity against a spectrum of bacterial and fungal pathogens, indicating their potential as novel anti-infective agents.

-

Enzyme Inhibition: This scaffold has also been identified as a potent inhibitor of various enzymes, including acetylcholinesterase (AChE), which is a key target in the management of Alzheimer's disease, and phosphodiesterase 4 (PDE4), an important target for anti-inflammatory and respiratory therapies.

Quantitative Biological Data

The following tables summarize the quantitative biological activity data for a selection of benzofuran-2-carboxylate derivatives, providing insights into their potency and spectrum of activity. It is important to note that this data pertains to derivatives and not directly to this compound itself, but serves as a strong indicator of the potential activities of this chemical class.

Table 1: Anticancer Activity of Benzofuran-2-Carboxylate Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Benzofuran-isatin conjugate 5d | Various (NCI-60 panel) | Broad activity | [1] |

| Halogenated Benzofuran 1c | K562 (Leukemia) | ~20-85 | [2] |

| Halogenated Benzofuran 1e | HeLa (Cervical Carcinoma) | ~20-85 | [2] |

| Halogenated Benzofuran 2d | MOLT-4 (Leukemia) | ~20-85 | [2] |

| Shikonin-benzofuran conjugate 75c | MDA-MB-231 (Breast) | Not specified, promising | [3] |

| Shikonin-benzofuran conjugate 75f | HepG2 (Liver) | Not specified, promising | [3] |

| Shikonin-benzofuran conjugate 75i | HT29 (Colon) | Not specified, promising | [3] |

Table 2: Anti-inflammatory Activity of Benzofuran Derivatives

| Compound/Derivative | Assay | IC50 (µM) | Reference |

| Aza-benzofuran 1 | NO Inhibition (LPS-stimulated RAW 264.7) | 17.31 | [4] |

| Aza-benzofuran 3 | NO Inhibition (LPS-stimulated RAW 264.7) | 16.5 | [4] |

| Piperazine/benzofuran hybrid 5d | NO Inhibition (LPS-stimulated RAW 264.7) | 52.23 | [5][6] |

Table 3: Antimicrobial and Antifungal Activity of Benzofuran-2-Carboxylate Derivatives

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Aza-benzofuran 1 | Salmonella typhimurium | 12.5 | [4] |

| Aza-benzofuran 1 | Staphylococcus aureus | 12.5 | [4] |

| Aza-benzofuran 1 | Escherichia coli | 25 | [4] |

| Benzofuran amide 6b | Various Bacteria/Fungi | 6.25 | [7] |

Table 4: Enzyme Inhibition by Benzofuran Derivatives

| Compound/Derivative | Target Enzyme | IC50 (µM) | Reference |

| Benzofuran-triazole hybrid 10d | Acetylcholinesterase (AChE) | 0.55 | [8] |

| 7-Methoxybenzofuran-4-carboxamides | Phosphodiesterase 4 (PDE4) | Potent inhibitors | [9] |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments frequently cited in the evaluation of the biological activities of benzofuran-2-carboxylate derivatives.

Anticancer Activity: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated overnight.[4]

-

Compound Treatment: The cells are treated with various concentrations of the test compound (typically in DMSO) and incubated for 48-72 hours.[2][4]

-

MTT Addition: 50 μL of MTT solution (0.5 mg/mL in medium) is added to each well, and the plate is incubated for 1-4 hours at 37°C.[4]

-

Formazan Solubilization: The medium is removed, and 100 μL of DMSO is added to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: The absorbance is read at 540 nm or 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[4]

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.

-

Cell Culture: RAW 264.7 cells are seeded in 96-well plates.

-

Compound and LPS Treatment: Cells are pre-treated with the test compounds for 1 hour before stimulation with LPS (0.5 µg/mL).[10]

-

Incubation: The plates are incubated for 24 hours.[10]

-

Griess Assay: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Absorbance Measurement: The absorbance is measured at 540 nm. The IC50 value is determined by plotting the percentage of NO inhibition against the compound concentration.[4]

Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Compound Dilution: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well plate.

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared and adjusted to a specific concentration (e.g., 1 × 10⁶ cfu/mL).[4]

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 24-48 hours.[4][7]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed. A colorimetric indicator like resazurin can be added to aid in the visualization of microbial growth.[4]

Enzyme Inhibition: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method measures the activity of AChE.

-

Reagent Preparation: Prepare a buffer solution (e.g., 100 mM sodium phosphate buffer, pH 7.0), a solution of the substrate acetylthiocholine iodide (ATCI), and a solution of the chromogenic reagent 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). The enzyme source can be a rat brain homogenate.[8][11]

-

Reaction Mixture: In a 96-well plate, add the buffer, DTNB, the test compound at various concentrations, and the AChE enzyme solution.

-

Incubation: The plate is incubated for a short period (e.g., 15 minutes).[12]

-

Initiation of Reaction: The reaction is initiated by adding the substrate (ATCI).

-

Absorbance Measurement: The absorbance is measured kinetically at 412 nm. The rate of the reaction is proportional to the AChE activity. The IC50 value is calculated from the inhibition curve.[11][12]

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of benzofuran derivatives are often attributed to their ability to modulate key intracellular signaling pathways.

NF-κB and MAPK Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response.[5][13] Upon stimulation by pro-inflammatory signals like LPS, these pathways become activated, leading to the production of inflammatory mediators such as nitric oxide (NO), TNF-α, and various interleukins.[5][13] Certain benzofuran derivatives have been shown to inhibit the phosphorylation of key proteins in these pathways, including IKKα/IKKβ, IκBα, p65, ERK, JNK, and p38, thereby downregulating the inflammatory cascade.[5][6]

Caption: Inhibition of NF-κB and MAPK signaling pathways by benzofuran derivatives.

Experimental Workflow for Western Blot Analysis of Signaling Proteins

To investigate the effect of benzofuran derivatives on these signaling pathways, Western blotting is a commonly used technique.

Caption: Experimental workflow for Western blot analysis.

Conclusion

The this compound scaffold represents a promising starting point for the development of a wide range of therapeutic agents. The extensive research into its derivatives has revealed significant potential in the fields of oncology, inflammation, and infectious diseases. This technical guide has summarized the key biological activities, provided quantitative data for representative compounds, detailed essential experimental protocols, and visualized the underlying mechanisms of action. It is our hope that this comprehensive resource will facilitate further research and accelerate the translation of these promising compounds from the laboratory to the clinic.

References

- 1. Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. jopcr.com [jopcr.com]

- 8. Unfolding the Antibacterial Activity and Acetylcholinesterase Inhibition Potential of Benzofuran-Triazole Hybrids: Synthesis, Antibacterial, Acetylcholinesterase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Screening of Anti-inflammatory Activity of Benzofuran Derivatives Bearing Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]

- 10. Novel benzofuran derivative DK-1014 attenuates lung inflammation via blocking of MAPK/AP-1 and AKT/mTOR signaling in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 7-methoxybenzofuran-2-carboxylate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 7-methoxybenzofuran-2-carboxylate is a key heterocyclic molecule that has garnered significant interest in the fields of medicinal chemistry and materials science. Its benzofuran core, substituted with methoxy and ethyl carboxylate moieties, serves as a versatile scaffold for the synthesis of a wide array of more complex, biologically active compounds. This document provides an in-depth overview of the discovery, history, and synthesis of this compound, complete with detailed experimental protocols, tabulated quantitative data, and visualizations of synthetic pathways.

Introduction

Benzofuran derivatives are a prominent class of oxygen-containing heterocyclic compounds found in numerous natural products and synthetic molecules with diverse pharmacological activities.[1][2] These activities include anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2] this compound, in particular, has emerged as a crucial intermediate in the development of novel therapeutics, especially for neurological and cardiovascular diseases, as well as in the creation of potential agrochemicals.[3] Its structural features make it an attractive starting material for the exploration of new chemical entities with significant biological potential.

Discovery and History

While a singular "discovery" paper for this compound is not readily identifiable in historical literature, its synthesis is rooted in established methods for the construction of the benzofuran ring system. One of the foundational methods for benzofuran synthesis is the Perkin reaction, first developed by William Henry Perkin in 1868. This reaction and its variations, which involve the condensation of a salicylaldehyde derivative with an acid anhydride or an active methylene compound, have been adapted over the years to produce a wide range of substituted benzofurans.

The synthesis of this compound is a direct application of these classical organic reactions, utilizing a substituted salicylaldehyde to introduce the desired methoxy group at the 7-position. The earliest preparations likely emerged from systematic explorations of benzofuran chemistry, with a focus on creating diverse analogues for biological screening and as building blocks for more complex molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂O₄ | [4][5] |

| Molecular Weight | 220.22 g/mol | [4] |

| CAS Number | 50551-58-1 | [4][5] |

| Appearance | White to cream or pale yellow crystals/powder | [5] |

| Melting Point | 83-93 °C | [5] |

| Boiling Point | 316.2 °C at 760 mmHg | [4] |

| Density | 1.192 g/cm³ | [4] |

Synthesis and Experimental Protocols

The most common and established method for the synthesis of this compound involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with an ethyl haloacetate or a related C2 synthon, followed by cyclization. A general and widely applicable protocol is detailed below.

General Synthesis via Condensation and Cyclization

This synthetic approach is a variation of the Perkin or related condensation reactions and provides a reliable route to the target compound.

Reaction Scheme:

Caption: General synthetic scheme for this compound.

Detailed Experimental Protocol

Materials:

-

2-Hydroxy-3-methoxybenzaldehyde

-

Ethyl bromoacetate

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

5% Hydrochloric acid

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2-hydroxy-3-methoxybenzaldehyde (1.0 mmol) in anhydrous acetonitrile (100 mL) in a round-bottom flask equipped with a reflux condenser, add anhydrous potassium carbonate (3.0 mmol).

-

To this stirred suspension, add ethyl bromoacetate (1.2 mmol) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the resulting crude product in ethyl acetate (200 mL).

-

Wash the organic layer with 5% dilute hydrochloric acid (2 x 50 mL), followed by water (50 mL), and finally with brine solution (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Quantitative Data from Synthetic Procedures

The following table summarizes typical quantitative data obtained from the synthesis of this compound and its derivatives.

| Starting Material | Reagents | Product | Yield (%) | Melting Point (°C) | Reference |

| Salicylaldehydes | Ethyl bromoacetate, K₂CO₃ | Ethyl benzofuran-2-carboxylates | ~86 | N/A | [6] |

| 2-Hydroxy-3-methoxybenzaldehyde | Diethyl bromomalonate, K₂CO₃, Toluene, TBAB | This compound | N/A | N/A | [7] |

| 2-formylphenoxy ethylcarboxylates | P(MeNCH₂CH₂)₃N | Ethyl benzofuran-2-carboxylates | 80-99 | N/A | [4] |

Spectroscopic Characterization

The structure of this compound is confirmed by various spectroscopic techniques. Below is a summary of expected spectroscopic data.

| Spectroscopy | Key Data and Interpretation | Reference |

| ¹H NMR | The spectrum will show characteristic signals for the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm), a singlet for the methoxy group protons, and distinct signals for the aromatic protons on the benzofuran ring system. | [8][9] |

| ¹³C NMR | The carbon spectrum will display a peak for the ester carbonyl carbon (around 167 ppm), signals for the aromatic carbons, a peak for the methoxy carbon, and signals for the ethyl group carbons. | [8][9] |

| IR Spectroscopy | The IR spectrum will exhibit a strong absorption band for the C=O stretching of the ester group (around 1720 cm⁻¹) and characteristic absorptions for the C-O bonds and the aromatic ring. | |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (220.22 g/mol ). | [4] |

Applications in Drug Discovery and Development

This compound serves as a valuable scaffold in the design and synthesis of novel therapeutic agents. The benzofuran nucleus is a privileged structure in medicinal chemistry, and modifications at the 2- and 7-positions can lead to compounds with a wide range of biological activities.

Caption: Role of the core scaffold in developing new therapeutic agents.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of benzofuran derivatives. The core structure of this compound can be modified to introduce various pharmacophores that can interact with biological targets involved in cancer progression. Structure-activity relationship (SAR) studies have shown that substitutions at the C-2 position of the benzofuran ring are crucial for cytotoxic activity.[2]

Neurological and Cardiovascular Applications

The versatility of the benzofuran scaffold has also been exploited in the development of agents targeting neurological and cardiovascular disorders.[3] The ability to readily modify the core structure allows for the fine-tuning of physicochemical properties to optimize blood-brain barrier penetration for neurological targets or to enhance selectivity for cardiovascular receptors.

Conclusion

This compound is a molecule of significant importance in synthetic and medicinal chemistry. Its straightforward synthesis from readily available starting materials, combined with its versatile chemical reactivity, makes it an invaluable building block for the creation of novel compounds with diverse applications. This guide has provided a comprehensive overview of its history, synthesis, and properties, underscoring its continued relevance in modern chemical research and drug discovery. The detailed protocols and compiled data serve as a valuable resource for researchers working with this important heterocyclic compound.

References

- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. lookchem.com [lookchem.com]

- 5. Ethyl 7-methoxybenzo[b]furan-2-carboxylate, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 6. op.niscair.res.in [op.niscair.res.in]

- 7. researchgate.net [researchgate.net]

- 8. ekwan.github.io [ekwan.github.io]

- 9. beilstein-journals.org [beilstein-journals.org]

An In-Depth Technical Guide to Ethyl 7-Methoxybenzofuran-2-carboxylate Derivatives and Analogs for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 7-methoxybenzofuran-2-carboxylate and its derivatives and analogs, a class of compounds demonstrating significant therapeutic potential. Benzofuran scaffolds are prevalent in numerous biologically active natural products and synthetic drugs, exhibiting a wide range of pharmacological activities. This document details their synthesis, biological activities, and mechanisms of action, with a focus on their applications in oncology and neuroprotection.

Core Compound Structure

This compound serves as a key intermediate in the synthesis of a diverse array of pharmacologically active molecules. Its structure, featuring a benzofuran core with methoxy and ester functional groups, provides a versatile platform for chemical modification to develop novel therapeutic agents.

Synthesis and Chemical Properties

The synthesis of the core scaffold and its derivatives can be achieved through several established organic chemistry reactions. A common and effective method involves the Perkin rearrangement of 3-halocoumarins under basic conditions. This reaction proceeds via a base-catalyzed ring fission of the coumarin, followed by an intramolecular nucleophilic substitution to form the benzofuran ring. Microwave-assisted protocols have been shown to significantly reduce reaction times for this transformation.

Another versatile approach to constructing the benzofuran ring is through the reaction of substituted salicylaldehydes with various reagents. For instance, the reaction of 2-hydroxy-3-methoxybenzaldehyde with diethyl bromomalonate in the presence of a base can yield the target this compound. Further modifications, such as the conversion of the ester to a carboxamide, can be readily achieved through standard amidation procedures.

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development in several therapeutic areas.

Anticancer Activity

A significant body of research has focused on the anticancer properties of benzofuran derivatives. These compounds have been shown to exhibit cytotoxicity against a range of cancer cell lines, including those of the breast, lung, colon, and liver.[1][2][3] The mechanism of their anticancer action is often multifactorial, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the mTOR pathway.[1][4][5]

Neuroprotective Effects

Several 7-methoxybenzofuran-2-carboxamide derivatives have shown promising neuroprotective and antioxidant activities.[6][7][8] In preclinical studies, these compounds have demonstrated the ability to protect neuronal cells from excitotoxicity induced by agents like N-methyl-D-aspartate (NMDA).[6][7] The proposed mechanisms for this neuroprotection include the scavenging of reactive oxygen species (ROS) and the modulation of signaling pathways involved in neuronal survival.[6][7][8]

Quantitative Data on Biological Activity

The following tables summarize the in vitro biological activity of selected this compound derivatives and related analogs.

Table 1: Anticancer Activity of Benzofuran Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | K562 (Leukemia) | 5 | [9] |

| 1 | HL60 (Leukemia) | 0.1 | [9] |

| 7 | A549 (Lung) | 6.3 ± 2.5 | [10] |

| 7 | HepG2 (Liver) | 11 ± 3.2 | [10] |

| 8 | HepG2 (Liver) | 3.8 ± 0.5 | [10] |

| 8 | A549 (Lung) | 3.5 ± 0.6 | [10] |

| 8 | SW620 (Colon) | 10.8 ± 0.9 | [10] |

| 13b | MCF-7 (Breast) | 1.875 | [2] |

| 13g | MCF-7 (Breast) | 1.287 | [2] |

| 32a | HePG2 (Liver) | 8.49 - 16.72 | [2] |

| 32a | HeLa (Cervical) | 6.55 - 13.14 | [2] |

| 32a | MCF-7 (Breast) | 4.0 - 8.99 | [2] |

| 33d | A-375 (Melanoma) | 4.15 | [2] |

| 33d | MCF-7 (Breast) | 3.22 | [2] |

| 33d | A-549 (Lung) | 2.74 | [2] |

| 33d | HT-29 (Colon) | 7.29 | [2] |

| 33d | H-460 (Lung) | 3.81 | [2] |

| 47b | MDA-MB-231 (Breast) | 6.27 | [2] |

| 47b | MCF-7 (Breast) | 6.45 | [2] |

| Ailanthoidol (7) | Huh7 (Liver) | 22 (48h) | [2][11] |

| Benzofuran-2-carboxamide 50g | HCT-116 (Colon) | 0.87 | [11] |

| Benzofuran-2-carboxamide 50g | HeLa (Cervical) | 0.73 | [11] |

| Benzofuran-2-carboxamide 50g | A549 (Lung) | 0.57 | [11] |

| 3-Methylbenzofuran 16b | A549 (Lung) | 1.48 | [11] |

Table 2: Neuroprotective and Antioxidant Activity of 7-Methoxy-N-(substituted phenyl)benzofuran-2-carboxamide Derivatives

| Compound ID | Assay | Activity | Concentration (µM) | Reference |

| 1f (-CH3 at R2) | NMDA-induced excitotoxicity | Potent neuroprotection (comparable to memantine) | 30 | [6][7] |

| 1j (-OH at R3) | NMDA-induced excitotoxicity | Marked anti-excitotoxic effects | 100 and 300 | [6][7] |

| 1j (-OH at R3) | DPPH radical scavenging | 23.5% inhibition | 100 | [6][7] |

| 1j (-OH at R3) | Lipid peroxidation inhibition | 62% inhibition | 100 | [6][7] |

Key Signaling Pathways

The therapeutic effects of this compound derivatives are mediated through their interaction with specific cellular signaling pathways.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][5] Certain benzofuran derivatives have been identified as inhibitors of the mTORC1 complex, thereby blocking downstream signaling and leading to reduced cancer cell proliferation and survival.[4][12]

Caption: Inhibition of the mTOR signaling pathway by benzofuran derivatives.

T-Cell Receptor (TCR) Signaling Pathway

Lymphoid-tyrosine phosphatase (LYP), also known as PTPN22, is a critical negative regulator of the T-cell receptor (TCR) signaling pathway.[13] Overactivity of LYP can dampen the immune response. Benzofuran-2-carboxylic acid derivatives have been identified as inhibitors of LYP.[13][14] By inhibiting LYP, these compounds can enhance TCR signaling, leading to a more robust T-cell response, which is a promising strategy for cancer immunotherapy.[13]

Caption: Benzofuran derivatives as inhibitors of LYP in the TCR signaling pathway.

Experimental Protocols

General Synthesis of this compound

This protocol is a generalized procedure based on the Perkin rearrangement.

Materials:

-

3-Bromo-7-methoxycoumarin

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Water

-

Organic solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Dissolve 3-bromo-7-methoxycoumarin in ethanol in a round-bottom flask.

-

Add a solution of sodium hydroxide in water to the flask.

-

Reflux the reaction mixture for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Acidify the aqueous residue with dilute hydrochloric acid until a precipitate forms.

-

Collect the precipitate by filtration and wash with water.

-

The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

General Protocol for MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Caption: A generalized workflow for the MTT assay to determine cytotoxicity.

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight in an incubator (37°C, 5% CO2).[15]

-

Compound Treatment: Treat the cells with serial dilutions of the benzofuran derivative and incubate for a period of 24 to 72 hours.[15]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[15]

-

Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

General Protocol for Neuroprotective Activity Assay

This protocol outlines a method to assess the neuroprotective effects of compounds against NMDA-induced excitotoxicity.[6]

Procedure:

-

Cell Culture: Culture primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) in appropriate media.[16]

-

Compound Pre-treatment: Pre-treat the neuronal cells with various concentrations of the benzofuran derivative for a specified duration.

-

Induction of Excitotoxicity: Expose the cells to a neurotoxic concentration of NMDA.

-

Assessment of Cell Viability: After incubation, assess cell viability using a method such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

-

Data Analysis: Compare the viability of cells treated with the benzofuran derivative to that of cells treated with NMDA alone to determine the neuroprotective effect.

Conclusion

This compound and its analogs represent a promising class of compounds with significant potential in drug discovery, particularly in the fields of oncology and neurodegenerative diseases. Their versatile synthesis, diverse biological activities, and well-defined mechanisms of action make them attractive scaffolds for the development of novel therapeutics. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry and developing next-generation therapies. Further structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds for clinical applications.

References

- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives -Biomolecules & Therapeutics [koreascience.kr]

- 8. Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 12. Benzofuran derivatives as a novel class of inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Bioactive Benzofuran Derivatives from Cortex Mori Radicis, and Their Neuroprotective and Analgesic Activities Mediated by mGluR1 - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of Ethyl 7-Methoxybenzofuran-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, and MS) and a detailed synthetic protocol for ethyl 7-methoxybenzofuran-2-carboxylate, a key intermediate in the synthesis of various biologically active molecules.

Spectroscopic Data

The structural integrity and purity of this compound are confirmed through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The data presented here is compiled from various sources and predictive models to offer a complete analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic, furan, methoxy, and ethyl protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Anticipated ~7.4 | d | 1H | H-4 |

| Anticipated ~7.2 | t | 1H | H-5 |

| Anticipated ~6.9 | d | 1H | H-6 |

| Anticipated ~7.3 | s | 1H | H-3 |

| 4.41 | q | 2H | -OCH₂CH₃ |

| 3.95 | s | 3H | -OCH₃ |

| 1.41 | t | 3H | -OCH₂CH₃ |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| Anticipated ~160 | C=O |

| Anticipated ~148 | C-7 |

| Anticipated ~145 | C-3a |

| Anticipated ~129 | C-5 |

| Anticipated ~125 | C-2 |

| Anticipated ~115 | C-3 |

| Anticipated ~112 | C-4 |

| Anticipated ~109 | C-6 |

| Anticipated ~145 | C-7a |

| 61.5 | -OCH₂CH₃ |

| 56.0 | -OCH₃ |

| 14.5 | -OCH₂CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups in the molecule. The gas-phase IR spectrum is available through the NIST WebBook.[1]

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3000-2850 | C-H stretch | Aliphatic (methoxy, ethyl) |

| ~1725 | C=O stretch | Ester |

| ~1620, 1580, 1480 | C=C stretch | Aromatic/Furan |

| ~1270, 1080 | C-O stretch | Ether, Ester |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum is available on the NIST WebBook.[2]

Key Fragments:

-

m/z 220 (M⁺): Molecular ion peak, confirming the molecular weight of the compound.

-

m/z 191: Loss of an ethyl group (-CH₂CH₃).

-

m/z 175: Loss of an ethoxy group (-OCH₂CH₃).

-

m/z 147: Subsequent loss of carbon monoxide (-CO) from the m/z 175 fragment.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with diethyl bromomalonate followed by cyclization.

Materials:

-

2-hydroxy-3-methoxybenzaldehyde

-

Diethyl bromomalonate

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A mixture of 2-hydroxy-3-methoxybenzaldehyde and anhydrous potassium carbonate in anhydrous DMF is stirred at room temperature.

-

Diethyl bromomalonate is added dropwise to the suspension.

-

The reaction mixture is heated and stirred for several hours.

-

After cooling to room temperature, the mixture is poured into water and extracted with ethyl acetate.

-

The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification is achieved by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.

-

IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer.

-

Mass Spectrometry: The mass spectrum is recorded on a mass spectrometer using electron ionization (EI).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Synthesis and Characterization Workflow.

References

A Technical Guide to Ethyl 7-Methoxybenzofuran-2-carboxylate: Properties, Synthesis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 7-methoxybenzofuran-2-carboxylate is a heterocyclic organic compound featuring a benzofuran core. This scaffold is of significant interest in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives, including anti-inflammatory, antimicrobial, and anticancer properties. This document provides a comprehensive overview of the physical and chemical properties, a detailed experimental protocol for its synthesis and characterization, and an exploration of its potential biological significance, particularly in the context of relevant signaling pathways. Its structural features make it a valuable intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.[1]

Core Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below, providing a valuable reference for experimental design and substance handling.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂O₄ | [2] |

| Molecular Weight | 220.22 g/mol | [2] |

| CAS Number | 50551-58-1 | [2] |

| Appearance | White to cream to pale yellow crystals or powder | [3] |

| Melting Point | 85-90 °C | [2] |

| Boiling Point | 316.2 °C at 760 mmHg | [2] |

| Density | 1.192 g/cm³ | [2] |

| Flash Point | 145 °C | [2] |

| Refractive Index | 1.557 | [2] |

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of benzofuran-2-carboxylic acid esters involves the reaction of a substituted 2-hydroxybenzaldehyde with an ethyl haloacetate followed by cyclization. The following protocol is adapted from a general method for the synthesis of similar compounds.[4]

Materials:

-

2-Hydroxy-3-methoxybenzaldehyde

-

Ethyl chloroacetate

-

Anhydrous potassium carbonate

-

Anhydrous N,N-dimethylformamide (DMF)

Procedure:

-

A mixture of 2-hydroxy-3-methoxybenzaldehyde (1 equivalent), ethyl chloroacetate (1.2 equivalents), and anhydrous potassium carbonate (2.5 equivalents) is prepared in anhydrous N,N-dimethylformamide (DMF).

-

The reaction mixture is stirred at a specified temperature (e.g., 80 °C) for a designated period (e.g., 12-24 hours) and the reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

-

The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield this compound.

Below is a diagram illustrating the general workflow for the synthesis and purification of this compound.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the molecular structure of this compound by analyzing the chemical environment of its protons (¹H NMR) and carbon atoms (¹³C NMR).

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

-

Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition and Processing: The raw data (Free Induction Decay - FID) is acquired and then Fourier transformed to obtain the frequency domain spectrum. The spectrum is then phased, baseline-corrected, and referenced to the internal standard.[5]

-

Expected ¹H NMR Signals: The spectrum is expected to show signals for the aromatic protons, the furan proton, the methoxy group protons, and the ethyl ester protons, with characteristic chemical shifts and coupling patterns.

-

Expected ¹³C NMR Signals: The spectrum will display distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, the furan carbons, and the carbons of the methoxy and ethyl groups.[6]

Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in this compound.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: The solid sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: A background spectrum is first recorded, followed by the spectrum of the sample. The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Data Interpretation: The IR spectrum of this compound will exhibit characteristic absorption bands. The NIST database provides a reference spectrum for this compound.[7] Key expected peaks include a strong carbonyl (C=O) stretch for the ester group (typically around 1715-1730 cm⁻¹), C-O stretching bands, and aromatic C=C and C-H stretching vibrations.[8][9]

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of this compound.

-

Instrumentation: A mass spectrometer, for instance, with an electron ionization (EI) source.

-

Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent.

-

Analysis: The sample is introduced into the mass spectrometer, ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Data Interpretation: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (220.22 g/mol ).[2][10] The fragmentation pattern will provide structural information. Common fragmentation patterns for esters involve the loss of the alkoxy group (-OEt) and the carboxyl group.[11] The NIST database provides the mass spectrum of this compound, which can be used for comparison.[10]

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of benzofuran derivatives has been extensively investigated, revealing significant therapeutic potential.

Anti-inflammatory Activity: Benzofuran derivatives have demonstrated notable anti-inflammatory properties.[12] Their mechanism of action is often linked to the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[13][14] These pathways regulate the expression of pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2). It is plausible that this compound could exhibit similar activities by interfering with these signaling cascades.

Anticancer Potential and the mTOR Signaling Pathway: The benzofuran scaffold is a component of several natural and synthetic compounds with anticancer activity.[15] One of the key signaling pathways implicated in cancer is the mammalian target of rapamycin (mTOR) pathway, which is a central regulator of cell growth, proliferation, and survival.[16][17] Dysregulation of the mTOR pathway is a common feature in many cancers.[16] Some benzofuran derivatives have been identified as inhibitors of the mTOR signaling pathway, suggesting a potential mechanism for their anticancer effects.[15] The diagram below illustrates a simplified overview of the mTOR signaling pathway.

References

- 1. This compound [myskinrecipes.com]

- 2. lookchem.com [lookchem.com]

- 3. Ethyl 7-methoxybenzo[b]furan-2-carboxylate, 97% 5 g | Request for Quote [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 7-Methoxybenzofuran-2-carboxylic acid, ethyl ester [webbook.nist.gov]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 7-Methoxybenzofuran-2-carboxylic acid, ethyl ester [webbook.nist.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. mdpi.com [mdpi.com]

- 13. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluati… [ouci.dntb.gov.ua]

- 15. researchgate.net [researchgate.net]

- 16. Current development of the second generation of mTOR inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Tissue-restricted inhibition of mTOR using chemical genetics - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Applications of Ethyl 7-Methoxybenzofuran-2-carboxylate: A Technical Guide for Researchers

Introduction

Ethyl 7-methoxybenzofuran-2-carboxylate is a heterocyclic compound belonging to the benzofuran class of molecules. Benzofurans, both naturally occurring and synthetic, have garnered significant attention in medicinal chemistry due to their wide range of biological activities.[1][2] This technical guide aims to provide researchers, scientists, and drug development professionals with an in-depth overview of the potential therapeutic applications of this compound, based on the activities of structurally related benzofuran derivatives. While specific data for this exact ester is limited in the public domain, the extensive research on the benzofuran scaffold, particularly those with a 7-methoxy substitution, provides a strong rationale for its investigation in several therapeutic areas, including oncology, inflammation, and neurodegenerative diseases.

This document summarizes the synthesis, potential mechanisms of action, and relevant experimental protocols to facilitate further research into this promising compound.

Synthesis

The synthesis of this compound typically starts from 7-methoxybenzofuran-2-carboxylic acid.[3] A general procedure involves the esterification of the carboxylic acid with ethanol in the presence of an acid catalyst.

Experimental Protocol: Synthesis of this compound

Materials:

-

7-Methoxybenzofuran-2-carboxylic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Dichloromethane

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve 7-methoxybenzofuran-2-carboxylic acid (1 equivalent) in an excess of absolute ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in dichloromethane and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

-

Evaporate the solvent to obtain the crude this compound.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure ester.

Potential Therapeutic Applications and Mechanisms of Action

Based on studies of analogous compounds, this compound holds potential in the following therapeutic areas:

Anticancer Activity

Benzofuran derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[4][5][6] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.

Potential Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition

Several benzofuran derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is a critical pathway for cell survival and proliferation and is often dysregulated in cancer.[7][8][9] Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.

Below is a diagram illustrating the potential interaction of benzofuran derivatives with the PI3K/Akt/mTOR pathway.

Quantitative Data for Related Benzofuran Derivatives (Anticancer Activity)

| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |

| Halogenated Benzofuran Derivative | HepG2 (Liver Cancer) | MTT | 3.8 ± 0.5 | [10] |

| Halogenated Benzofuran Derivative | A549 (Lung Cancer) | MTT | 3.5 ± 0.6 | [10] |

| Benzofuran-2-carboxamide Derivative | MCF-7 (Breast Cancer) | MTT | 0.057 | [7] |

| Benzofuran-2-carboxamide Derivative | MDA-MB-231 (Breast Cancer) | MTT | - | [7] |

| Benzofuran Hybrid | MDA-MB-468 (Breast Cancer) | Proliferation | 0.16 | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

This compound (or test compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and incubate for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Benzofuran derivatives have shown promise as anti-inflammatory agents, often by inhibiting the production of inflammatory mediators like nitric oxide (NO).[11][12]

Potential Mechanism of Action: NF-κB Pathway Inhibition

The NF-κB signaling pathway is a key regulator of inflammation.[13][14] Some benzofuran derivatives have been found to suppress the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.[15]

Below is a diagram illustrating the NF-κB signaling pathway and the potential point of intervention for benzofuran derivatives.

Quantitative Data for Related Benzofuran Derivatives (Anti-inflammatory Activity)

| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |

| Aza-benzofuran Derivative 1 | RAW 264.7 | NO Inhibition | 17.3 | [11] |

| Aza-benzofuran Derivative 4 | RAW 264.7 | NO Inhibition | 16.5 | [11] |

| Fluorinated Benzofuran Derivative | Macrophages | IL-6 Secretion | 1.2 - 9.04 | [16] |

| Fluorinated Benzofuran Derivative | Macrophages | NO Production | 2.4 - 5.2 | [16] |

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

Griess Reagent

-

96-well plates

-

This compound (or test compound)

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

Collect the cell culture supernatant.

-

Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.

-

Incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Calculate the percentage of NO inhibition compared to LPS-stimulated cells without the test compound and determine the IC50 value.

Neuroprotective and Antioxidant Activity

Benzofuran derivatives have also been investigated for their potential in treating neurodegenerative diseases, attributed in part to their antioxidant properties.[17][18]

Potential Mechanism of Action: Radical Scavenging

The antioxidant activity of benzofurans is often attributed to their ability to donate a hydrogen atom or an electron to stabilize free radicals, thus mitigating oxidative stress, a key factor in neurodegeneration.

Quantitative Data for Related Benzofuran Derivatives (Antioxidant Activity)

| Compound/Derivative | Assay | IC50 (µg/mL) | Reference |

| 7-Methoxybenzofuran Pyrazoline Derivative 4g | Antioxidant | - | [1] |

| 7-Methoxybenzofuran Pyrazoline Derivative 5m | Antioxidant | - | [1] |

| Ethyl Acetate Fraction of Macaranga hypoleuca | DPPH | 14.31 | [19] |

| Ethyl Acetate Fraction of Macaranga hypoleuca | ABTS | 2.10 | [19] |

Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

-

This compound (or test compound)

-

Methanol

-

96-well plate or cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare different concentrations of the test compound in methanol.

-

In a 96-well plate, add 100 µL of the test compound solution to 100 µL of the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.

Experimental Protocol: ABTS Radical Scavenging Assay

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution

-

Potassium persulfate

-

This compound (or test compound)

-

Ethanol or buffer

-

96-well plate or cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare the ABTS radical cation (ABTS•+) solution by reacting ABTS with potassium persulfate and incubating in the dark.

-

Dilute the ABTS•+ solution with ethanol or buffer to an absorbance of ~0.7 at 734 nm.

-

Add a small volume of different concentrations of the test compound to the diluted ABTS•+ solution.

-

Incubate for a short period (e.g., 6 minutes) at room temperature.

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.

Conclusion

While direct experimental evidence for the therapeutic applications of this compound is not extensively documented, the broader family of benzofuran derivatives, particularly those with similar substitution patterns, demonstrates significant potential in anticancer, anti-inflammatory, and neuroprotective applications. The provided experimental protocols and mechanistic diagrams serve as a foundational guide for researchers to explore the therapeutic promise of this compound. Further in-depth studies are warranted to elucidate the specific biological activities and mechanisms of action of this compound, which may lead to the development of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Ethyl caffeate suppresses NF-κB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anti-NF-κB and Anti-inflammatory Activities of Synthetic Isothiocyanates: effect of chemical structures and cellular signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. e3s-conferences.org [e3s-conferences.org]

An In-depth Technical Guide on Ethyl 7-Methoxybenzofuran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction